2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a hydroxyphenyl group
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone under specific conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with an appropriate nucleophile.
Coupling with Hydroxyphenyl Group: The hydroxyphenyl group is coupled to the thiazole ring via a condensation reaction, often using a bifunctional catalyst to achieve high selectivity and yield.
Industrial production methods may involve optimization of these steps to enhance yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Scientific Research Applications
2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(4-fluorophenyl)ethylamine: This compound shares the fluorophenyl group but lacks the thiazole ring and hydroxyphenyl group, resulting in different chemical reactivity and applications.
9,9-bis(4-hydroxyphenyl)fluorene: This compound contains hydroxyphenyl groups but differs in its core structure, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN2O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-17(25-19(22-12)15-4-2-3-5-16(15)20)18(24)21-11-10-13-6-8-14(23)9-7-13/h2-9,23H,10-11H2,1H3,(H,21,24) |
InChI Key |
YQJFYBNXHIPYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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